8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including those similar to the targeted molecule, often involves complex reactions that aim to achieve the desired structural configurations with high selectivity and yield. For instance, the synthesis of related diazaspiro[4.5]decane derivatives has been explored through various methods, including supramolecular arrangements and stereoselective syntheses. These processes highlight the intricate balance between reagents, conditions, and the stereochemistry required to achieve the spirocyclic frameworks (Graus et al., 2010; Overman & Rishton, 2003).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds is characterized by their spirocyclic core, where two cyclic systems are joined at a single carbon atom. The crystallographic analysis of similar compounds has provided insights into how substituents on the cyclohexane ring influence the supramolecular arrangements and the stabilization of these structures without solvent molecules. This analysis underlines the importance of substituents in defining the structural characteristics and potential intermolecular interactions of such compounds (Graus et al., 2010).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions, reflecting their complex structures and functional groups. The reactivity can be influenced by the presence of the diazaspiro core, leading to various transformations and applications in synthesizing new compounds with biological or material significance. For example, the synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives showcases the versatility and reactivity of these spiro frameworks in forming compounds with potential anticonvulsant activity (Madaiah et al., 2012).
Physical Properties Analysis
The physical properties of spiro compounds, including solubility, melting points, and crystal structure, are pivotal for understanding their behavior in different environments and applications. These properties are often determined by the compound's molecular structure, specifically the arrangement of atoms and the presence of functional groups. For instance, the crystalline and molecular structure analysis provides valuable information on the compound's stability, packing, and potential for forming supramolecular assemblies (Graus et al., 2010).
properties
IUPAC Name |
8-(4-methoxy-3-prop-2-enylbenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-4-14-11-15(5-6-17(14)26-2)18(23)22-9-7-20(8-10-22)12-16(19(24)25)21-13-20/h3,5-6,11,16,21H,1,4,7-10,12-13H2,2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQOUHJVAMMYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(NC3)C(=O)O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
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